molecular formula C51H65BrN8O15 B148390 Boc-bgat-prooh CAS No. 138865-77-7

Boc-bgat-prooh

Cat. No.: B148390
CAS No.: 138865-77-7
M. Wt: 1110 g/mol
InChI Key: NOSLNGMGLUZOKG-CNKJTFKXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound Boc-bgat-prooh is a complex organic molecule with a highly intricate structure. This compound is characterized by multiple amino and carbonyl groups, as well as a bromophenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. The process typically begins with the preparation of the core pyrrolidine structure, followed by the sequential addition of various functional groups. Common reagents used in these steps include amino acids, protecting groups, and coupling agents. The reaction conditions often involve controlled temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques, such as chromatography and crystallization, is essential to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form hydrogen bonds, ionic interactions, and hydrophobic contacts with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-3-methyl-2-(2-methylpropoxycarbonylamino)butanoyl]amino]-3-phenylmethoxypropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-[4-[(4-chlorophenyl)methoxycarbonyloxy]phenyl]propanoyl]pyrrolidine-2-carboxylic acid
  • **(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-3-methyl-2-(2-methylpropoxycarbonylamino)butanoyl]amino]-3-phenylmethoxypropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-[4-[(4-fluorophenyl)methoxycarbonyloxy]phenyl]propanoyl]pyrrolidine-2-carboxylic acid

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups, which confer distinct chemical and biological properties. The presence of the bromophenyl group, in particular, may enhance its reactivity and potential interactions with biological targets compared to similar compounds with different substituents.

Properties

CAS No.

138865-77-7

Molecular Formula

C51H65BrN8O15

Molecular Weight

1110 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-3-methyl-2-(2-methylpropoxycarbonylamino)butanoyl]amino]-3-phenylmethoxypropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-[4-[(4-bromophenyl)methoxycarbonyloxy]phenyl]propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C51H65BrN8O15/c1-29(2)25-73-50(70)59-43(30(3)4)47(66)58-39(28-72-26-32-9-6-5-7-10-32)46(65)55-36(20-21-41(53)61)44(63)56-37(24-42(54)62)45(64)57-38(48(67)60-22-8-11-40(60)49(68)69)23-31-14-18-35(19-15-31)75-51(71)74-27-33-12-16-34(52)17-13-33/h5-7,9-10,12-19,29-30,36-40,43H,8,11,20-28H2,1-4H3,(H2,53,61)(H2,54,62)(H,55,65)(H,56,63)(H,57,64)(H,58,66)(H,59,70)(H,68,69)/t36-,37-,38-,39-,40-,43-/m0/s1

InChI Key

NOSLNGMGLUZOKG-CNKJTFKXSA-N

Isomeric SMILES

CC(C)COC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](COCC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC2=CC=C(C=C2)OC(=O)OCC3=CC=C(C=C3)Br)C(=O)N4CCC[C@H]4C(=O)O

SMILES

CC(C)COC(=O)NC(C(C)C)C(=O)NC(COCC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=C(C=C2)OC(=O)OCC3=CC=C(C=C3)Br)C(=O)N4CCCC4C(=O)O

Canonical SMILES

CC(C)COC(=O)NC(C(C)C)C(=O)NC(COCC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=C(C=C2)OC(=O)OCC3=CC=C(C=C3)Br)C(=O)N4CCCC4C(=O)O

sequence

VXQNXP

Synonyms

Boc-BGAT-ProOH
Boc-Val-Ser(Bzl)-Gln-Asn-Tyr(BrZ)-Pro-OH
Boc-valyl-benzylseryl-glutaminyl-asparaginyl-(BrZ)tyrosyl-proline
tert-butyloxycarbonyl-valyl-(benzyl)seryl-glutaminyl-asparaginyl-(BrZ)tyrosyl-proline

Origin of Product

United States

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